1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl fluoride
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Overview
Description
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl fluoride is a chemical compound with the molecular formula C8H7FN2O2S and a molecular weight of 214.21 g/mol. This compound is part of the sulfonyl fluoride family, which is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl fluoride can be synthesized through various methods. One common approach involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride, achieving yields of 90-99% in one hour . Another method involves the deoxyfluorination of sulfonic acids using Xtalfluor-E®, a bench-stable solid, which allows for the conversion of both aryl and alkyl sulfonic acids and salts to sulfonyl fluorides in yields ranging from 41-94% .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides often involve large-scale synthesis using similar strategies as those employed in laboratory settings. The use of thionyl fluoride and Xtalfluor-E® provides efficient and scalable routes for the production of these compounds .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl fluoride, Xtalfluor-E®, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound serves as a biological probe and protein inhibitor, aiding in the study of various biological processes.
Industry: The compound is used in polymer chemistry, surface modifications, and catalysis.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. As a sulfonyl fluoride, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit the activity of certain enzymes and proteins, making it useful as a biological probe and inhibitor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl fluoride include other sulfonyl fluorides such as:
Aryl Sulfonyl Fluorides: These compounds have similar reactivity and applications in organic synthesis and biological studies.
Alkyl Sulfonyl Fluorides: These compounds also share similar properties and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific structure, which combines a pyrrolo[2,3-b]pyridine core with a sulfonyl fluoride group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c1-11-3-2-6-4-7(14(9,12)13)5-10-8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOUABAWULFVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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